2-IODO-N'-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide is a chemical compound with the molecular formula C12H11IN4O It is a derivative of benzohydrazide, featuring an iodine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 1-methyl-1H-pyrazole-5-carbaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: Aldehydes or ketones are used in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its antimicrobial and anti-inflammatory properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N’-[(1-methyl-1H-pyrazol-3-yl)methylene]benzohydrazide
- 2-iodo-N’-[(1-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- 2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide derivatives with different substituents on the benzene ring
Uniqueness
2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide is unique due to the presence of the iodine atom and the specific positioning of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11IN4O |
---|---|
Molecular Weight |
354.15g/mol |
IUPAC Name |
2-iodo-N-[(E)-(2-methylpyrazol-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H11IN4O/c1-17-9(6-7-15-17)8-14-16-12(18)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,16,18)/b14-8+ |
InChI Key |
KIESJESZZAUMGI-RIYZIHGNSA-N |
SMILES |
CN1C(=CC=N1)C=NNC(=O)C2=CC=CC=C2I |
Isomeric SMILES |
CN1C(=CC=N1)/C=N/NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CN1C(=CC=N1)C=NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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